2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone
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Overview
Description
2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone is a complex organic compound that features a tetrazole ring, a piperidine ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
. One common approach is to start with 1-methyl-1H-tetrazole-5-thiol and react it with 4-hydroxy-1-(6-methylpyridin-2-yl)piperidine under suitable conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and products. The reaction conditions would be optimized to maximize yield and purity while minimizing by-products and waste. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: : The tetrazole ring can be reduced to a hydrazine derivative.
Substitution: : The piperidine and pyridine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Using nucleophiles like amines or alcohols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: : 2-((1-methyl-1H-tetrazol-5-yl)sulfoxide)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone or 2-((1-methyl-1H-tetrazol-5-yl)sulfonyl)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone.
Reduction: : 2-((1-methyl-1H-tetrazol-5-yl)hydrazine)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone.
Substitution: : Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: : It can be used as a lead compound for the development of new drugs, particularly those targeting cardiovascular diseases or neurological disorders.
Material Science: : Its unique structure may be useful in the design of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Industrial Chemistry: : It can serve as an intermediate in the synthesis of more complex molecules or as a reagent in various chemical processes.
Mechanism of Action
The exact mechanism of action of this compound depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
This compound is unique due to its combination of tetrazole, piperidine, and pyridine moieties. Similar compounds might include:
2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone: : Lacks the piperidine and pyridine rings.
1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone: : Lacks the tetrazole ring.
2-((1H-tetrazol-5-yl)thio)-1-(piperidin-1-yl)ethanone: : Similar but without the methyl group on the pyridine ring.
Properties
IUPAC Name |
1-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-2-(1-methyltetrazol-5-yl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2S/c1-11-4-3-5-13(16-11)23-12-6-8-21(9-7-12)14(22)10-24-15-17-18-19-20(15)2/h3-5,12H,6-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBRMOLGZLQMMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)CSC3=NN=NN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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